1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid
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Overview
Description
1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C15H19NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom and two methyl groups at the 4-position of the pyrrolidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid typically involves the protection of the amine group of 4,4-dimethyl-pyrrolidine-2-carboxylic acid with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of the amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Cbz group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be used for reduction.
Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can facilitate the removal of the Cbz group.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Free amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the substituent introduced.
Scientific Research Applications
1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Cbz group is cleaved in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Cbz-4-methyl-pyrrolidine-2-carboxylic acid
- 1-Cbz-4,4-diethyl-pyrrolidine-2-carboxylic acid
- 1-Cbz-4,4-dimethyl-pyrrolidine-3-carboxylic acid
Uniqueness
1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid is unique due to the presence of two methyl groups at the 4-position of the pyrrolidine ring, which can influence its steric and electronic properties. This structural feature can affect the compound’s reactivity and interactions with biological targets, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
4,4-dimethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2)8-12(13(17)18)16(10-15)14(19)20-9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDAHHCZFHVXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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